(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine
Overview
Description
(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine is a chiral ligand that has been widely used in various asymmetric reactions. This compound is known for its ability to modify the reactivity and selectivity of metal centers, making it a valuable tool in the field of synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine typically involves the reaction of a phosphine with an appropriate amine under controlled conditions. One common method involves the use of catalytic hydrophosphination, where terminal alkynes undergo double hydrophosphination with diphenylphosphine (HPPh2) in the presence of a base such as potassium hexamethyldisilazane (KHMDS) . This method allows for the formation of the desired diphosphine compound with high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar catalytic processes. The reaction conditions are optimized to ensure high efficiency and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives with altered reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products are often used as intermediates in further synthetic transformations .
Scientific Research Applications
(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine exerts its effects involves its interaction with metal centers in catalytic reactions. The chiral ligand modifies the electronic and steric environment of the metal center, leading to enhanced reactivity and selectivity. The molecular targets include various transition metals, and the pathways involved often pertain to the formation of metal-ligand complexes that facilitate specific catalytic transformations .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-(2-Methylamino-1-phenylpropyl)diphenylphosphine: This compound is similar in structure but contains a methylamino group instead of an amino group.
(1S,2S)-1,2-Diphenylethylenediamine: Another chiral ligand with a similar backbone but different functional groups.
Uniqueness
(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine is unique due to its specific combination of an amino group and diphenylphosphine moiety, which provides distinct reactivity and selectivity in catalytic reactions. Its ability to form stable complexes with various metals and its versatility in different types of chemical reactions make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(1S,2S)-1-diphenylphosphanyl-1-phenylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NP/c1-17(22)21(18-11-5-2-6-12-18)23(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,22H2,1H3/t17-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZAIGGNEGTDMG-LAUBAEHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673011 | |
Record name | (1S,2S)-1-(Diphenylphosphanyl)-1-phenylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
341968-71-6 | |
Record name | (1S,2S)-1-(Diphenylphosphanyl)-1-phenylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2S)-(2-Amino-1-phenylpropyl)diphenylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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